molecular formula C13H13N3O2 B2861326 10-methoxy-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one CAS No. 1255777-05-9

10-methoxy-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one

Cat. No.: B2861326
CAS No.: 1255777-05-9
M. Wt: 243.266
InChI Key: IIRUTJXADXZUOJ-UHFFFAOYSA-N
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Description

10-methoxy-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one is a heterocyclic compound that belongs to the diazepine family. This compound is characterized by its unique fused ring structure, which includes a diazepine ring fused to a quinoline moiety. The presence of a methoxy group at the 10th position adds to its chemical diversity and potential biological activity.

Preparation Methods

The synthesis of 10-methoxy-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with suitable reagents can lead to the formation of the desired diazepine-quinoline structure . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

10-methoxy-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The methoxy group at the 10th position can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using appropriate reagents and conditions.

Scientific Research Applications

10-methoxy-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and in the study of heterocyclic chemistry.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Biological Activity

10-Methoxy-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potentials, and related case studies.

Chemical Structure and Properties

The compound belongs to the class of benzodiazepines and features a unique diazepine structure fused with a quinoline moiety. Its molecular formula is C_13H_10N_2O, and it has a molecular weight of approximately 226.24 g/mol. The methoxy group at the 10-position is critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related quinoline derivatives possess significant antibacterial and antifungal activities. The mechanism often involves interference with bacterial DNA replication or protein synthesis.

Antiproliferative Effects

The compound has been investigated for its antiproliferative effects against various cancer cell lines. A study demonstrated that related furoquinolinones inhibited topoisomerase II in mammalian cells, leading to reduced cell proliferation. The antiproliferative activity was enhanced under UVA irradiation without causing mutagenicity or skin phototoxicity .

Antimalarial Activity

Recent investigations into similar quinoline derivatives have revealed promising antimalarial properties. For example, conjugates derived from 8-quinolinamines demonstrated significant blood-schizontocidal activity against Plasmodium species in vivo . While direct studies on this compound are lacking in this area, its structural similarities suggest potential efficacy.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
8-MOPAntiproliferativeInhibition of topoisomerase II
FuroquinolinonesAntimicrobialDNA replication interference
Quinoline DerivativesAntimalarialBlood-schizontocidal activity
Benzodiazepine DerivativesAnxiolytic/SedativeGABA_A receptor modulation

Case Study 1: Antimicrobial Efficacy

In a study examining various benzodiazepine derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi, compounds with similar structures to this compound showed notable inhibition zones ranging from 9 to 20 mm against tested pathogens.

Case Study 2: Cancer Cell Line Studies

A comparative analysis involving several furoquinolinones indicated that these compounds exhibited higher antiproliferative activity than standard agents under UVA exposure. The study underscored the potential of these compounds as photochemotherapeutic agents with minimal side effects .

Properties

IUPAC Name

10-methoxy-1,2,3,4-tetrahydro-[1,4]diazepino[6,5-c]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-18-8-2-3-11-9(6-8)12-10(7-16-11)13(17)15-5-4-14-12/h2-3,6-7,14H,4-5H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRUTJXADXZUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C(=CN=C2C=C1)C(=O)NCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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